Naphthol AS-TR phosphate disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

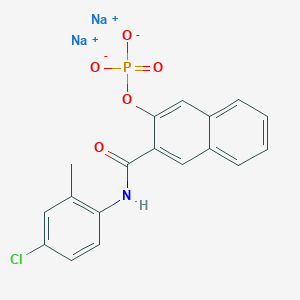

Structure

2D Structure

Properties

IUPAC Name |

disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCHZTPSWMGRRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClNNa2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585235 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4264-93-1 | |

| Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphthol AS-TR Phosphate: A Comprehensive Technical Guide for Cellular and Histochemical Analysis

This guide provides an in-depth exploration of Naphthol AS-TR phosphate, a critical substrate for the localization and assessment of phosphatase activity in both cellular and tissue contexts. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, causality behind experimental choices, and field-proven insights to ensure reliable and reproducible results.

Core Principles and Physicochemical Characteristics

Naphthol AS-TR phosphate is a member of the naphthol AS derivative family, renowned for enabling sharp, well-defined localization of enzymatic activity.[1] Its utility is rooted in its function as a chromogenic and fluorogenic substrate for phosphatases, such as acid and alkaline phosphatases, which are pivotal enzymes in a multitude of physiological and pathological processes.[2][3]

Physicochemical Data

A thorough understanding of the substrate's properties is fundamental to its effective application. The disodium salt is typically used in experimental settings due to its enhanced solubility in aqueous solutions.

| Property | Value (Naphthol AS-TR phosphate) | Value (Naphthol AS-TR phosphate disodium salt) | Source(s) |

| Synonyms | 3-[(4-Chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)-2-Naphthalenecarboxamide, NASTRp | [4][5] |

| CAS Number | 2616-72-0 | 4264-93-1 | [4][6][7] |

| Molecular Formula | C₁₈H₁₅ClNO₅P | C₁₈H₁₃ClNNa₂O₅P | [4][6] |

| Molecular Weight | 391.74 g/mol | 435.71 g/mol | [4][6][7] |

| Appearance | White, slightly yellow or dark green crystalline powder | White to off-white powder | [4][5] |

| Solubility | Low in aqueous solutions | Water: 50 mg/mL | [5][8] |

| Storage | Store at < 0 °C | Store at -20°C | [4] |

The Azo-Dye Coupling Reaction: Mechanism of Action

The histochemical detection of phosphatase activity using Naphthol AS-TR phosphate is based on the principle of a simultaneous azo-dye coupling reaction.[1] This process ensures that the final colored product is precipitated directly at the site of enzymatic activity, providing high-resolution localization.

The workflow involves two key stages:

-

Enzymatic Hydrolysis: The phosphatase enzyme present in the biological sample cleaves the phosphate group from the Naphthol AS-TR phosphate substrate. This enzymatic reaction is pH-dependent, requiring acidic conditions for acid phosphatase and alkaline conditions for alkaline phosphatase. The hydrolysis releases a highly insoluble naphthol derivative, Naphthol AS-TR.[1] The insolubility of this intermediate is a critical feature, as it prevents diffusion away from the enzyme's location, ensuring a sharp and accurate signal.[1]

-

Azo-Coupling: The incubation medium also contains a stable diazonium salt, such as Fast Red TR. The liberated Naphthol AS-TR immediately couples with this diazonium salt.[1] This reaction forms a intensely colored, insoluble azo-dye precipitate that is visible under a light microscope, marking the precise location of phosphatase activity.[1] The resulting precipitate is a vibrant red or pink color.[9]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating through the inclusion of appropriate controls. The causality for each step is explained to empower the researcher to troubleshoot and optimize the procedures for their specific experimental context.

General Workflow for Histochemical Staining

The successful application of Naphthol AS-TR phosphate in histochemistry follows a logical sequence of steps, each critical for the final outcome.

Detailed Protocol for Acid Phosphatase (AP) Detection

This protocol is optimized for the detection of acid phosphatase, an enzyme often localized within lysosomes.

Rationale for Reagent Choices:

-

Acetate Buffer (pH 5.0): Provides the optimal acidic environment for acid phosphatase activity.

-

N,N-Dimethylformamide (DMF): Used as a solvent to initially dissolve the Naphthol AS-TR phosphate before its addition to the aqueous buffer, preventing precipitation.

-

Fast Red TR Salt: A commonly used diazonium salt that rapidly couples with the liberated naphthol to form a stable, brightly colored precipitate.

-

Sodium Fluoride (Control): A known inhibitor of acid phosphatase activity, used to validate the specificity of the staining.[1]

Quantitative Parameters:

| Reagent | Concentration/Amount | Purpose |

| Naphthol AS-TR phosphate | 5-10 mg in 0.5 mL DMF | Substrate |

| Fast Red TR Salt | 40 mg in 40 mL Buffer | Coupling Agent |

| Acetate Buffer | 0.1 M, pH 5.0 | Optimal pH for AP |

| Incubation Temperature | 37°C | Optimal enzyme activity |

| Incubation Time | 30-60 minutes | Color development |

Step-by-Step Methodology:

-

Tissue Preparation: Use either frozen sections (5-10 µm) or deparaffinized and rehydrated paraffin-embedded sections.[1]

-

Substrate Solution Preparation: Dissolve 5-10 mg of Naphthol AS-TR phosphate in 0.5 mL of N,N-Dimethylformamide (DMF).[1]

-

Incubation Medium Preparation (Prepare Fresh): In a separate container, dissolve 40 mg of Fast Red TR salt in 40 mL of 0.1 M Acetate buffer (pH 5.0). Add the Naphthol AS-TR phosphate solution to the buffer-diazonium salt mixture and mix well. Filter the final solution before use.[1]

-

Incubation: Immerse the slides in the freshly prepared incubation medium and incubate at 37°C for 30-60 minutes. Monitor color development to prevent overstaining.[1]

-

Control: For a control slide, add sodium fluoride to the incubation medium to inhibit enzyme activity. The control slide should exhibit little to no staining.[1]

-

Post-Incubation: Rinse the slides gently in distilled water.[1]

-

Counterstaining (Optional): Counterstain with a nuclear stain like Methyl Green or Hematoxylin for 1-2 minutes to visualize cell nuclei.[2]

-

Mounting: Mount with an aqueous mounting medium. Crucially, avoid using organic solvents for dehydration as the azo dye product can be soluble in them. [1][9]

Expected Results: Sites of acid phosphatase activity will appear as a bright red to reddish-brown precipitate.[2]

Detailed Protocol for Alkaline Phosphatase (ALP) Detection

This protocol is tailored for alkaline phosphatase, which is involved in processes such as bone formation and is often found on cell membranes.

Rationale for Reagent Choices:

-

Tris Buffer (pH 9.0-9.2): Creates the necessary alkaline environment for optimal alkaline phosphatase activity.[10][11]

-

Levamisole: A specific inhibitor of most endogenous alkaline phosphatase isoenzymes, except for the intestinal form. Its inclusion is critical to prevent background staining from non-target tissues.[3][12] Levamisole functions as an uncompetitive inhibitor.[10]

-

Aqueous Mounting Medium: As with the acid phosphatase protocol, this is essential to preserve the final colored precipitate.[11]

Quantitative Parameters:

| Reagent | Concentration/Amount | Purpose |

| Naphthol AS-TR phosphate | 5-10 mg in 0.5 mL DMF | Substrate |

| Fast Red TR Salt | 50 mg in 50 mL Buffer | Coupling Agent |

| Tris Buffer | 0.1 M, pH 9.2 | Optimal pH for ALP |

| Levamisole (Optional) | 10 mM | Inhibitor of endogenous ALP |

| Incubation Temperature | Room Temp or 37°C | Optimal enzyme activity |

| Incubation Time | 15-60 minutes | Color development |

Step-by-Step Methodology:

-

Tissue Preparation: Prepare sections as described for the acid phosphatase protocol.[1]

-

Substrate Solution Preparation: Dissolve 5-10 mg of Naphthol AS-TR phosphate in 0.5 mL of N,N-Dimethylformamide.[1]

-

Incubation Medium Preparation (Prepare Fresh): Dissolve 50 mg of Fast Red TR salt in 50 mL of 0.1 M Tris buffer (pH 9.2). If required, add Levamisole to a final concentration of 10 mM to block endogenous alkaline phosphatase activity. Add the Naphthol AS-TR phosphate solution to this buffer and mix thoroughly. Filter before use.[1]

-

Incubation: Immerse slides in the incubation medium and incubate for 15-60 minutes at room temperature or 37°C.[1]

-

Control: An inhibitor control using Levamisole should show significantly reduced or no staining in tissues known to have non-intestinal alkaline phosphatase activity. A negative control without the substrate should also be run.[11]

-

Post-Incubation: Wash the slides in distilled water.[1]

-

Counterstaining (Optional): A hematoxylin counterstain can be used for nuclear visualization.[3]

Field-Proven Insights: Troubleshooting and Best Practices

Drawing from extensive application experience, this section highlights common challenges and provides solutions to ensure the integrity of your results.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Weak Staining | - Improper tissue fixation leading to enzyme inactivation.- Incorrect buffer pH.- Inactive substrate or diazonium salt due to improper storage or age. | - Optimize fixation protocol; use fresh tissue when possible.- Prepare fresh buffer and verify pH.- Use fresh reagents and store them as recommended.[11] |

| High Background Staining | - Incomplete washing after fixation.- Spontaneous decomposition of the diazonium salt.- Endogenous alkaline phosphatase activity (in ALP protocols). | - Ensure thorough washing steps.- Prepare the staining solution immediately before use and filter it.- Add an inhibitor like Levamisole to the ALP staining solution.[11][13] |

| Crystalline Precipitate on Section | - Concentration of the diazonium salt is too high.- Incubation temperature is too high. | - Reduce the concentration of the diazonium salt.- Incubate at a lower temperature (e.g., room temperature).[11] |

| Diffuse, Non-Localized Staining | - The final azo dye product is soluble in organic mounting media.- Diffusion of the substrate or reaction intermediate. | - Crucially, use only aqueous mounting media. Avoid dehydration steps with alcohol and xylene.- Ensure optimal reagent concentrations and use a simultaneous coupling method as described.[13] |

Concluding Remarks

Naphthol AS-TR phosphate stands as a robust and versatile substrate for the histochemical localization of phosphatase activity. Its ability to produce sharply localized, intensely colored precipitates makes it a superior choice over older, more artifact-prone methods like the Gomori lead technique.[14] By understanding the chemical principles, carefully controlling experimental parameters, and implementing appropriate controls, researchers can confidently leverage this tool to gain critical insights into the spatial distribution of enzymatic activity, furthering advancements in cellular biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemodex.com [chemodex.com]

- 6. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 7. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. biomeda.com [biomeda.com]

- 10. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Core Mechanism of Naphthol AS-TR Phosphate in Enzyme Assays: An In-Depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the nuanced world of enzyme kinetics and histochemistry, the choice of substrate is a critical determinant of experimental success. Among the arsenal of available reagents, Naphthol AS-TR phosphate has established itself as a versatile and reliable tool for the detection and quantification of phosphatase activity. This guide provides a comprehensive exploration of the core mechanism of Naphthol AS-TR phosphate, moving beyond simplistic protocols to offer a deeper understanding of the underlying principles that govern its application in enzyme assays.

The Foundational Principle: Chromogenic and Fluorogenic Detection of Phosphatase Activity

Naphthol AS-TR phosphate is a member of the Naphthol AS family of compounds, which are renowned for their utility in producing sharp, well-defined localization of enzyme activity.[1] It serves as a substrate for both acid and alkaline phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.[2] The central tenet of its use in enzyme assays lies in a two-stage process: enzymatic liberation of a naphthol derivative, followed by a chemical reaction that generates a detectable signal. This dual capability allows for both chromogenic (color-based) and fluorogenic (fluorescence-based) detection, offering flexibility in experimental design.[2]

The enzymatic hydrolysis of Naphthol AS-TR phosphate by a phosphatase cleaves the phosphate group, yielding a highly reactive and largely insoluble naphthol derivative, Naphthol AS-TR.[1] This insolubility is a key feature, as it minimizes diffusion of the reaction product, thereby ensuring that the resulting signal is localized to the site of enzyme activity.[1]

The "Simultaneous Coupling Azo Dye" Reaction: Visualizing the Invisible

The liberated Naphthol AS-TR intermediate, while being the direct product of enzymatic activity, is not itself intensely colored. To generate a visible signal, a secondary chemical reaction is employed, known as the "simultaneous coupling azo dye" method.[1] This involves the inclusion of a stabilized diazonium salt in the reaction mixture. The Naphthol AS-TR derivative rapidly couples with the diazonium salt to form a highly colored, insoluble azo dye.[3]

A commonly used diazonium salt in conjunction with Naphthol AS-TR phosphate is Fast Red TR.[2] The resulting azo dye typically precipitates as a vibrant red to reddish-brown product, providing a clear visual marker of enzyme localization that can be observed under a light microscope.[4]

The following diagram illustrates the sequential enzymatic and chemical reactions at the core of Naphthol AS-TR phosphate-based assays.

Caption: The enzymatic hydrolysis of Naphthol AS-TR phosphate and subsequent azo dye formation.

Quantitative Insights: From Visualization to Measurement

While histochemical staining with Naphthol AS-TR phosphate provides invaluable spatial information about enzyme activity, quantitative data is often required for rigorous scientific inquiry. The intensity of the colored product formed is proportional to the amount of enzyme activity, allowing for spectrophotometric quantification.

Key Parameters for a Quantitative Spectrophotometric Assay

| Parameter | Recommended Range/Value | Rationale and Key Considerations |

| Wavelength (λmax) | ~540 nm (for Fast Red TR product) | This is the wavelength of maximum absorbance for the specific azo dye formed. It should be empirically determined for the chosen diazonium salt.[2] |

| pH | Acid Phosphatase: 4.5 - 5.5Alkaline Phosphatase: 9.5 - 10.5 | Phosphatases exhibit optimal activity within specific pH ranges. Maintaining the optimal pH is critical for maximal sensitivity and reproducibility.[2] |

| Temperature | 37°C | While assays can be performed at room temperature, 37°C is often optimal for enzymatic activity. Consistency in temperature is crucial for comparing results.[2] |

| Substrate Concentration | 0.1 - 0.5 mg/mL | The concentration of Naphthol AS-TR phosphate should be optimized. It is often used in excess to ensure the reaction rate is dependent on the enzyme concentration. |

| Diazonium Salt Conc. | 0.5 - 1.0 mg/mL | The concentration of the diazonium salt (e.g., Fast Red TR) needs to be sufficient for rapid coupling with the liberated naphthol derivative. |

| Incubation Time | 15 - 60 minutes | The incubation time should be sufficient to generate a measurable signal without reaching substrate depletion or product inhibition. This often requires optimization.[5] |

A Step-by-Step Protocol for a Quantitative Alkaline Phosphatase Assay

The following protocol provides a framework for a quantitative colorimetric assay of alkaline phosphatase activity in a 96-well plate format.

Reagents and Materials:

-

Naphthol AS-TR phosphate

-

Fast Red TR salt

-

Alkaline buffer (e.g., 0.1 M Tris-HCl, pH 9.5-10.5)

-

Enzyme-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Microplate reader

-

Dimethylformamide (DMF) for dissolving the substrate

Procedure:

-

Preparation of Substrate Stock Solution: Dissolve Naphthol AS-TR phosphate in a small volume of DMF.

-

Preparation of Working Substrate Solution: Immediately before use, dilute the Naphthol AS-TR phosphate stock solution and dissolve the Fast Red TR salt in the alkaline buffer to the desired final concentrations. It is crucial to prepare this solution fresh and protect it from light.[2]

-

Sample Preparation: Dilute the enzyme-containing sample in the alkaline buffer to a concentration that falls within the linear range of the assay.

-

Assay Initiation: Add the sample to the wells of the 96-well plate. To initiate the reaction, add the working substrate solution to each well.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., ~540 nm) using a microplate reader.

-

Data Analysis: To quantify the enzyme activity, a standard curve is necessary. Due to the instability of the final azo dye product, a direct standard curve is challenging. A common and reliable approach is to generate a standard curve using a stable, colored compound with a similar absorbance spectrum or to use a well-characterized alternative phosphatase substrate like p-nitrophenyl phosphate (pNPP) to determine the enzyme units in the sample, which can then be correlated with the Naphthol AS-TR phosphate assay results.[6]

Caption: A generalized workflow for a quantitative phosphatase assay using Naphthol AS-TR phosphate.

Navigating Challenges: A Troubleshooting Guide

Even with a robust protocol, experimental hurdles can arise. The following table provides guidance on common issues encountered when using Naphthol AS-TR phosphate and their potential solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Weak Staining/Signal | Inactive enzyme due to improper sample handling or fixation. | Use fresh samples and optimize fixation methods. For histochemistry, consider shorter fixation times or alternative fixatives. |

| Inactive substrate or diazonium salt. | Prepare fresh substrate and diazonium salt solutions immediately before use. Store stock solutions as recommended by the manufacturer. | |

| Incorrect buffer pH. | Prepare fresh buffer and verify the pH with a calibrated meter. | |

| High Background Staining | Endogenous phosphatase activity. | For alkaline phosphatase assays, add an inhibitor such as levamisole to the incubation buffer. |

| Over-incubation. | Reduce the incubation time. Monitor the color development microscopically for histochemical assays. | |

| Non-specific binding of the diazonium salt. | Filter the working substrate solution before use to remove any precipitates. | |

| Diffuse, Non-localized Staining | Diffusion of the reaction product. | For histochemistry, ensure the use of an aqueous mounting medium as the azo dye can be soluble in organic solvents. |

| Crystalline Precipitates | High concentration of diazonium salt. | Reduce the concentration of the diazonium salt in the working solution. |

| High incubation temperature. | Perform the incubation at a lower temperature (e.g., room temperature). |

Conclusion: A Versatile Tool Demanding Scientific Rigor

Naphthol AS-TR phosphate is an invaluable substrate for the detection and quantification of phosphatase activity, offering both spatial and quantitative insights. Its utility is rooted in a well-understood, two-step mechanism of enzymatic hydrolysis and simultaneous azo dye coupling. Success in its application, however, hinges on a thorough understanding of the underlying principles and meticulous attention to experimental detail. By moving beyond rote protocol-following to a more informed and scientifically grounded approach, researchers can fully harness the power of this versatile reagent to generate accurate, reproducible, and insightful data in their quest to unravel the complexities of biological systems.

References

Naphthol AS-TR Phosphate: A Comprehensive Technical Guide to the Histochemical Localization of Alkaline and Acid Phosphatase Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Naphthol AS-TR phosphate as a versatile substrate for the histochemical and cytochemical localization of alkaline and acid phosphatase enzymes. Moving beyond a simple recitation of protocols, this document delves into the underlying biochemical principles, offering a rationale for methodological choices and providing a framework for robust and reproducible experimental design. We will examine the kinetics of the enzymatic reaction, compare Naphthol AS-TR phosphate to other common substrates, and provide detailed, field-tested protocols for its use in identifying both alkaline and acid phosphatase activity. Furthermore, this guide includes comprehensive troubleshooting strategies and visual aids to facilitate a deeper understanding of the entire workflow, from tissue preparation to final analysis.

Introduction: The Significance of Phosphatase Localization

Phosphatases, a ubiquitous class of enzymes, catalyze the hydrolysis of phosphomonoesters, playing a critical role in a vast array of cellular processes, including signal transduction, energy metabolism, and apoptosis. The spatial localization of phosphatase activity within cells and tissues is of paramount importance, as it provides crucial insights into the physiological and pathological states of biological systems. For instance, elevated alkaline phosphatase activity is a well-established biomarker for bone formation and liver disease, while the localization of acid phosphatase is critical in studies of lysosomal storage disorders and prostate cancer.[1][2]

Histochemical techniques that allow for the precise visualization of enzymatic activity in situ are therefore indispensable tools in both basic research and clinical diagnostics. Naphthol AS-TR phosphate has emerged as a valuable substrate in this context, offering both chromogenic and fluorogenic detection modalities for both alkaline and acid phosphatases.[3]

The Principle of the Azo-Coupling Reaction

The detection of phosphatase activity using Naphthol AS-TR phosphate is a classic example of a simultaneous coupling azo-dye technique.[4][5] The process unfolds in two key steps:

-

Enzymatic Hydrolysis: The phosphatase enzyme present in the tissue specimen cleaves the phosphate group from the Naphthol AS-TR phosphate substrate at an optimal pH. This enzymatic reaction releases a highly insoluble naphthol derivative, Naphthol AS-TR. The insolubility of this product is a critical feature, as it prevents diffusion from the site of enzymatic activity, ensuring sharp and precise localization.[4]

-

Azo-Coupling: The incubation medium also contains a diazonium salt, such as Fast Red TR. The liberated Naphthol AS-TR immediately couples with this diazonium salt to form a brightly colored, insoluble azo-dye precipitate at the site of phosphatase activity.[1][6] This colored precipitate is then visualized under a light microscope.

Visualizing the Reaction Mechanism

Caption: The two-step process of phosphatase detection using Naphthol AS-TR phosphate.

Naphthol AS-TR Phosphate: A Comparative Analysis

The choice of substrate is a critical determinant of the success and reliability of any enzyme histochemical experiment. While several substrates are available for phosphatase detection, Naphthol AS-TR phosphate offers a unique combination of advantages.

| Substrate System | Detection Principle | End Product | Advantages | Disadvantages |

| Naphthol AS-TR Phosphate / Fast Red TR | Chromogenic (Azo-Dye) | Red, insoluble precipitate | - Sharp localization due to insoluble product- Permanent staining- Versatile for both AP and AcP- Can be made fluorogenic | - Requires fresh preparation of diazonium salt solution- Azo dye can be soluble in organic solvents, requiring aqueous mounting media.[4] |

| p-Nitrophenyl Phosphate (pNPP) | Chromogenic (Soluble) | Yellow, soluble product | - Well-characterized kinetics- Simple, quantitative assay for solutions | - Not suitable for histochemical localization due to product solubility- Requires a stop solution for endpoint assays.[3] |

| BCIP / NBT | Chromogenic (Precipitate) | Blue/purple, insoluble precipitate | - High sensitivity | - Can produce some non-specific background staining |

Note on Kinetics: Direct, side-by-side comparative studies detailing the kinetic parameters (Km and Vmax) of Naphthol AS-TR phosphate are not extensively available in the public domain.[3] However, protocols exist for the experimental determination of these values.[7] For context, related Naphthol AS-series substrates have been reported to have a higher affinity (lower Km) for alkaline phosphatase than pNPP.[3]

Experimental Protocols: A Step-by-Step Guide

The successful application of Naphthol AS-TR phosphate requires meticulous attention to detail in every step of the protocol, from tissue preparation to the final mounting. The following protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of the results.

Reagent Preparation

4.1.1. Fixatives

The choice of fixative is critical for preserving both tissue morphology and enzyme activity.

-

For Frozen Sections: Cold acetone (-20°C for 10 minutes) or 10% neutral buffered formalin (4°C for 5-10 minutes) are commonly used.[1][8] Acetone fixation is generally preferred for preserving higher levels of enzyme activity.

-

For Paraffin-Embedded Sections: Fixation in 10% neutral buffered formalin for 4-24 hours at 4°C is standard.[8] Be aware that processing for paraffin embedding can significantly reduce enzyme activity.[1]

4.1.2. Buffer Solutions

The pH of the incubation buffer is the primary determinant of whether alkaline or acid phosphatase activity is detected.

-

Alkaline Phosphatase Buffer (0.1 M Tris-HCl, pH 9.0-9.2): Dissolve 12.11 g of Tris base in 800 mL of distilled water. Adjust the pH to 9.0-9.2 with 1N HCl. Bring the final volume to 1 L with distilled water.[4][8]

-

Acid Phosphatase Buffer (0.1 M Acetate Buffer, pH 5.0):

-

Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L distilled water).

-

Solution B: 0.1 M Sodium Acetate (13.6 g sodium acetate trihydrate in 1 L distilled water).

-

Mix Solutions A and B in appropriate ratios to achieve a final pH of 5.0. Verify the pH with a pH meter.[1]

-

4.1.3. Substrate Stock Solution

-

Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of N,N-Dimethylformamide (DMF).[5] This stock solution should be prepared fresh.

4.1.4. Diazonium Salt Solution

-

Fast Red TR Solution: Dissolve 10 mg of Fast Red TR salt in 10 mL of the appropriate buffer (Tris for alkaline phosphatase, Acetate for acid phosphatase). This solution must be prepared fresh just before use and protected from light.[1]

Protocol for Alkaline Phosphatase Detection

This protocol is suitable for both frozen and paraffin-embedded tissue sections.

-

Tissue Preparation:

-

Frozen Sections: Cut sections at 5-10 µm, mount on slides, and air dry. Fix as described in 4.1.1.

-

Paraffin Sections: Deparaffinize and rehydrate sections through graded alcohols to distilled water.

-

-

Preparation of Incubation Medium (Prepare Fresh):

-

To 50 mL of 0.1 M Tris buffer (pH 9.2), add 50 mg of Fast Red TR salt and dissolve completely.[4]

-

Add 0.5 mL of the Naphthol AS-TR phosphate stock solution.[4]

-

Mix well and filter before use.

-

For inhibition of endogenous alkaline phosphatase (optional but recommended): Add Levamisole to a final concentration of 10 mM.[4]

-

-

Incubation:

-

Immerse slides in the freshly prepared incubation medium.

-

Incubate for 15-60 minutes at 37°C or room temperature in the dark.[4] Monitor color development under a microscope to avoid overstaining.

-

-

Post-Incubation Processing:

-

Expected Results: Sites of alkaline phosphatase activity will be marked by a red to reddish-brown precipitate.[4]

Visualizing the Alkaline Phosphatase Workflow

Caption: A streamlined workflow for the detection of alkaline phosphatase activity.

Protocol for Acid Phosphatase Detection

This protocol is also suitable for both frozen and paraffin-embedded tissue sections.

-

Tissue Preparation:

-

Follow the same steps as for alkaline phosphatase detection.

-

-

Preparation of Incubation Medium (Prepare Fresh):

-

Incubation:

-

Immerse slides in the freshly prepared incubation medium.

-

Incubate at 37°C for 30-60 minutes.[4]

-

-

Post-Incubation Processing:

-

Rinse slides gently in distilled water.

-

Counterstaining (Optional): Counterstain with a suitable nuclear stain (e.g., Mayer's Hematoxylin).[1]

-

Rinse again in distilled water.

-

Mount with an aqueous mounting medium.

-

-

Expected Results: Sites of acid phosphatase activity will appear as a bright red, insoluble precipitate.[4]

Fluorogenic Detection

While less common than the chromogenic approach, the reaction product of Naphthol AS-TR hydrolysis is also fluorescent. This opens up the possibility of more sensitive detection and co-localization studies. The hydrolyzed Naphthol AS-TR product exhibits excitation and emission maxima at approximately 388 nm and 512 nm, respectively. For fluorogenic detection, the diazonium salt is omitted from the incubation medium.

Troubleshooting: A Self-Validating System

A robust experimental design includes appropriate controls to validate the results.

-

Negative Control: Incubate a section in the staining solution without the Naphthol AS-TR phosphate substrate. This should result in no color development.[8]

-

Inhibitor Control:

-

For alkaline phosphatase, pre-incubate a section with Levamisole before adding the complete staining solution. This should significantly reduce or eliminate staining in non-intestinal tissues.[5]

-

For acid phosphatase, the addition of 1 M Sodium Fluoride to the incubation medium will inhibit enzyme activity.[4]

-

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | - Inactive enzyme due to improper fixation or tissue storage.- Inactive reagents.- Incorrect pH of the buffer. | - Use fresh tissue and optimize fixation.- Prepare fresh substrate and diazonium salt solutions.- Prepare fresh buffer and verify the pH.[5] |

| High Background Staining | - Endogenous alkaline phosphatase activity (for AP).- Over-incubation.- Spontaneous decomposition of the diazonium salt. | - Add Levamisole to the incubation medium.- Reduce incubation time and monitor microscopically.- Prepare the staining solution immediately before use and filter it.[5][8] |

| Crystalline Precipitate | - Concentration of the diazonium salt is too high.- Incubation temperature is too high. | - Reduce the concentration of the diazonium salt.- Incubate at a lower temperature (e.g., room temperature or 37°C).[8] |

| Diffuse, Non-Localized Staining | - The reaction product is soluble. | - Ensure an aqueous mounting medium is used. Avoid all alcohol-containing solutions after chromogen development. |

Conclusion

Naphthol AS-TR phosphate is a powerful and versatile substrate for the histochemical localization of both alkaline and acid phosphatase activity. Its ability to produce a sharply localized, insoluble precipitate in both chromogenic and fluorogenic applications makes it an invaluable tool for researchers in numerous fields. By understanding the underlying principles of the azo-coupling reaction and adhering to meticulously planned protocols with appropriate controls, scientists can generate reliable and reproducible data, leading to a deeper understanding of the roles of phosphatases in health and disease.

References

The Fluorogenic Signature of Phosphatase Activity: A Technical Guide to Naphthol AS-TR Phosphate Hydrolysis

Foreword: Unveiling Cellular Processes Through Fluorogenic Probes

In the intricate landscape of cellular signaling and molecular diagnostics, the precise quantification and localization of enzymatic activity are paramount. Phosphatases, a ubiquitous class of enzymes that catalyze the hydrolysis of phosphate monoesters, play critical roles in a vast array of biological processes, from signal transduction to metabolic regulation. Consequently, the development of sensitive and reliable methods for their detection is a cornerstone of life sciences research. This technical guide delves into the fluorogenic properties of the hydrolysis product of Naphthol AS-TR phosphate, a versatile substrate that has found widespread application in the study of both acid and alkaline phosphatases. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive analysis of the photophysical characteristics of the resulting fluorophore. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the robust assessment of phosphatase activity.

I. The Chemistry of Detection: From a Latent Substrate to a Vibrant Fluorophore

The utility of Naphthol AS-TR phosphate as a fluorogenic probe lies in a two-step reaction mechanism: enzymatic hydrolysis followed by an azo-coupling reaction.[1]

-

Enzymatic Hydrolysis: Naphthol AS-TR phosphate, a non-fluorescent substrate, is selectively cleaved by phosphatases at its phosphate ester bond. This enzymatic action releases the hydrolysis product, Naphthol AS-TR (3-hydroxy-2-naphthoic acid o-toluidide), and inorganic phosphate. The rate of this hydrolysis is directly proportional to the concentration of active phosphatase in the sample.

-

Azo-Coupling Reaction: The liberated Naphthol AS-TR molecule, in its phenolate form under alkaline conditions, readily couples with a diazonium salt present in the reaction mixture. A commonly used coupling agent is Fast Red TR (4-Chloro-2-methylbenzenediazonium chloride). This reaction forms a highly conjugated azo dye, which is both intensely colored (red) and fluorescent.[1][2] The resulting precipitate is largely insoluble in aqueous media, a property that is particularly advantageous for the precise localization of enzyme activity in histochemical applications.[3]

The overall workflow can be visualized as a signal amplification cascade, where the enzymatic turnover of multiple substrate molecules leads to the accumulation of a readily detectable fluorophore.

Caption: Enzymatic conversion of Naphthol AS-TR phosphate to a fluorescent product.

II. Photophysical Properties of the Naphthol AS-TR Azo Dye

| Property | Value (for Naphthol AS-MX + Fast Red TR) | Remarks |

| Absorption Maximum (λmax) | ~505-540 nm[4] | The azo dye exhibits a broad absorption in the green region of the visible spectrum. |

| Emission Maximum (λem) | ~560 nm | The emitted fluorescence is in the orange-red region of the spectrum. |

| Molar Extinction Coefficient (ε) | 4,700 M⁻¹cm⁻¹ at 510 nm | This value, reported for a similar 1-naphthol-Fast Red adduct, provides an estimate of the light-absorbing capacity of the dye.[2] |

| Fluorescence Quantum Yield (ΦF) | Data not available | This crucial parameter, representing the efficiency of fluorescence emission, has not been reported for this specific adduct. |

Note on Spectral Data: The provided spectral data is for the closely related Naphthol AS-MX derivative coupled with Fast Red TR. While the spectral properties of the Naphthol AS-TR adduct are expected to be similar, empirical determination of the precise excitation and emission maxima is recommended for optimal performance in quantitative fluorescence assays.

III. Experimental Protocols: From Qualitative Visualization to Quantitative Measurement

The versatility of the Naphthol AS-TR phosphate system allows for both the qualitative localization of phosphatase activity in tissues and cells and the quantitative measurement of this activity in solution.

A. Histochemical Localization of Alkaline Phosphatase Activity

This protocol is designed for the visualization of alkaline phosphatase activity in fixed cells or tissue sections.

Materials:

-

Naphthol AS-TR phosphate

-

Fast Red TR salt

-

N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer (0.1 M, pH 9.0)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Aqueous mounting medium

Procedure:

-

Sample Preparation: Fix cells or tissue sections according to standard protocols and wash thoroughly with PBS.

-

Substrate Stock Solution (10 mg/mL): Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF. This solution should be prepared fresh.

-

Working Incubation Medium: To 50 mL of 0.1 M Tris-HCl buffer (pH 9.0), add 25 mg of Fast Red TR salt and dissolve completely. Add 0.5 mL of the Naphthol AS-TR phosphate stock solution. Mix well and filter before use. This medium should be prepared immediately before use and protected from light.

-

Incubation: Cover the samples with the working incubation medium and incubate for 15-60 minutes at room temperature in the dark. The optimal incubation time should be determined empirically.

-

Washing and Mounting: Gently wash the samples with distilled water. Mount with an aqueous mounting medium.

Expected Results:

Sites of alkaline phosphatase activity will be visualized as a red, insoluble precipitate.

References

A Technical Guide to the Storage and Stability of Naphthol AS-TR Phosphate: Principles and Practices

Introduction: The Critical Role of Substrate Integrity in Phosphatase Detection

Naphthol AS-TR phosphate is a cornerstone chromogenic and fluorogenic substrate for the histochemical and cytochemical localization of acid and alkaline phosphatase activity.[1][2][3] Its application spans diverse research fields, from bone biology to cancer diagnostics, where the precise visualization of enzyme activity is paramount.[4][5] The fundamental principle of its use lies in a two-step reaction: enzymatic hydrolysis by a phosphatase releases an insoluble naphthol derivative, which then couples with a diazonium salt to form a distinctly colored, insoluble azo dye at the site of enzyme activity.[1][6][7]

The fidelity of this elegant system is entirely dependent on the chemical integrity of the Naphthol AS-TR phosphate substrate. Degradation of the powder or instability of the prepared solutions can lead to spurious results, including weak or no staining, high background, and the formation of crystalline precipitates.[1] This guide provides a comprehensive, in-depth exploration of the principles governing the storage and stability of Naphthol AS-TR phosphate in both its solid and solution forms. Moving beyond mere protocol, we will delve into the causality behind best practices, empowering researchers to ensure the reliability and reproducibility of their findings.

Part 1: Naphthol AS-TR Phosphate Powder - The Foundation of Reliable Staining

The long-term stability of your experiments begins with the proper handling and storage of the Naphthol AS-TR phosphate powder. As a solid, it is relatively stable, but its phosphate ester and naphthol components are susceptible to environmental factors.

Recommended Storage Conditions

The consensus from manufacturers and application data points to a single, critical storage temperature for the powdered form of Naphthol AS-TR phosphate.[4][8]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes spontaneous hydrolysis and oxidative degradation. Preserves the integrity of the phosphate ester bond. |

| Atmosphere | Store under inert gas; protect from moisture. | The compound is very hygroscopic. Moisture can initiate hydrolysis of the phosphate group, leading to substrate degradation even in powdered form. |

| Light | Protect from light.[1] | Naphthol compounds can be light-sensitive, leading to non-enzymatic decomposition over time. |

When stored under these conditions, Naphthol AS-TR phosphate powder is stable for at least two years.[1][9]

The Chemistry of Degradation

Understanding the potential degradation pathways underscores the importance of the recommended storage conditions. The primary vulnerability of the molecule is the phosphate ester linkage.

-

Hydrolysis: The presence of moisture can lead to the slow, non-enzymatic cleavage of the phosphate group, liberating the free naphthol derivative. This free naphthol can then contribute to background staining or react with other components, reducing the purity and effectiveness of the substrate.

-

Oxidation: The naphthol ring system can be susceptible to oxidation, which can be accelerated by light and elevated temperatures. Oxidized forms of the substrate may not be recognized by the enzyme or could produce unwanted side reactions.

Part 2: Naphthol AS-TR Phosphate Solutions - Mastering the Dynamics of Stability

The transition from a stable powder to a solution introduces new challenges. The stability of Naphthol AS-TR phosphate in solution is a function of the solvent, pH, temperature, and the presence of other reactive species.

Preparing Stable Stock Solutions

Due to the limited solubility of Naphthol AS-TR phosphate in aqueous buffers, a concentrated stock solution is typically prepared in an organic solvent.[10] This is a critical step to prevent precipitation when preparing the final working solution.[11]

Recommended Solvents for Stock Solutions:

Protocol 1: Preparation of Naphthol AS-TR Phosphate Stock Solution (10 mg/mL)

-

Weighing: Accurately weigh 10 mg of Naphthol AS-TR phosphate powder.

-

Dissolution: Add 1 mL of high-purity DMF or DMSO.[1]

-

Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming can be applied if necessary, but overheating should be avoided as it can accelerate degradation.[11]

-

Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes. Store immediately at -20°C.[1][11]

By preparing small aliquots, repeated freeze-thaw cycles, which can introduce moisture and promote degradation, are avoided.[11] When stored correctly, these stock solutions are generally stable for several weeks.[1]

The Instability of Working Solutions: A Necessary Reality

The working solution, which contains the substrate, a buffer, and a diazonium salt, is inherently unstable and must be prepared fresh immediately before use .[1]

The reason for this instability lies in the simultaneous presence of the substrate and the highly reactive diazonium salt. Diazonium salts can spontaneously decompose, and can also react non-specifically over time, leading to high background staining.[4]

The workflow for preparing and using Naphthol AS-TR phosphate solutions is designed to manage this instability.

Caption: Workflow for Naphthol AS-TR Phosphate Solution Preparation and Use.

The Chemistry of Staining: A Delicate Balance

The success of the staining protocol relies on the enzymatic reaction proceeding faster than any degradation reactions.

Caption: The Azo-Coupling Reaction for Phosphatase Detection.[1]

The pH of the working solution is a critical parameter that influences both enzyme activity and substrate stability. The optimal pH for acid phosphatase is between 4.5 and 6.1, while for alkaline phosphatase, it is between 8.0 and 9.5.[1] It is essential to use a buffer system that can maintain this pH throughout the incubation period.

Protocol 2: General Preparation of Working Solution for Acid Phosphatase Staining

-

Prepare Buffer: Prepare 0.1 M Acetate buffer and adjust the pH to 5.0.[6]

-

Prepare Diazonium Salt Solution: In a separate container, dissolve the Fast Red TR salt (e.g., 40 mg) in the acetate buffer (e.g., 40 mL).[6] This solution should be prepared fresh.

-

Combine Solutions: Just before use, add the Naphthol AS-TR phosphate stock solution (e.g., 0.5 mL of a 4 mg/0.5 mL solution) to the buffer-diazonium salt solution.[6]

-

Mix and Filter: Mix thoroughly and filter the final working solution to remove any precipitates that may have formed.[1][6]

-

Incubation: Immediately immerse the slides in the incubation medium and incubate at 37°C or room temperature, protected from light.[1]

Part 3: Troubleshooting Stability-Related Issues

When experiments yield suboptimal results, improper storage or solution instability is often the culprit.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak Staining | Degraded Naphthol AS-TR phosphate powder or stock solution. | Use a fresh vial of powder or prepare a new stock solution. Ensure proper storage at -20°C.[1] |

| Working solution prepared too far in advance. | Always prepare the working solution containing the diazonium salt immediately before use.[1] | |

| High Background Staining | Spontaneous decomposition of the diazonium salt. | Prepare the staining solution fresh and filter it before use.[4] |

| Presence of free naphthol in the substrate due to degradation. | Use high-purity substrate stored under recommended conditions. | |

| Crystalline Precipitates | Reagents not fully dissolved. | Ensure complete dissolution of the substrate in DMF/DMSO before adding to the aqueous buffer.[11] |

| Precipitation of substrate in the aqueous working solution. | Add the stock solution to the buffer while vortexing to prevent localized high concentrations and precipitation.[11] Filter the final working solution.[4] |

Conclusion: Upholding Scientific Integrity Through Substrate Stability

The reliability of phosphatase localization studies using Naphthol AS-TR phosphate is intrinsically linked to the stability of the substrate. By understanding the chemical principles behind its degradation and adhering to stringent storage and handling protocols, researchers can mitigate variability and ensure the generation of accurate, reproducible data. From the foundational stability of the powder stored at -20°C to the managed instability of the freshly prepared working solution, every step is critical. This guide provides the technical rationale and practical steps to empower scientists to confidently use Naphthol AS-TR phosphate, transforming it from a simple reagent into a reliable tool for discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Preparation of naphthol AS-TR phosphate for localization of phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemodex.com [chemodex.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Naphthol AS-TR Phosphate Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthol AS-TR phosphate disodium salt is a crucial substrate for the histochemical demonstration of acid and alkaline phosphatase activity.[1][2] Its ability to form a distinct, localized precipitate upon enzymatic hydrolysis makes it an invaluable tool in various fields, including immunology, oncology, and cell biology. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, with a focus on providing actionable insights for laboratory professionals.

Introduction: The Significance of this compound

This compound belongs to the Naphthol AS series of compounds, which are widely used as substrates for detecting hydrolytic enzymes. Its primary utility lies in its role as a substrate for both acid and alkaline phosphatases. These enzymes are ubiquitous in biological systems and play critical roles in various cellular processes. Alterations in their activity are often associated with disease states, making their detection and localization a key aspect of diagnostics and research.

The core principle behind the use of Naphthol AS-TR phosphate is the enzymatic cleavage of its phosphate group, which results in the formation of an insoluble naphthol derivative.[3] This derivative then couples with a diazonium salt present in the reaction mixture to produce a brightly colored, insoluble azo dye at the site of enzyme activity.[3][4] This localized precipitation allows for the precise visualization of the enzyme within tissue sections or on blotting membranes.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Source |

| Chemical Name | N-(4-chloro-2-methylphenyl)-3-(phosphonooxy)-2-Naphthalenecarboxamide, disodium salt | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 4264-93-1 | [1][2][4][5][6][7] |

| Molecular Formula | C₁₈H₁₃ClNNa₂O₅P | [1][4][5][6][8] |

| Molecular Weight | 435.71 g/mol | [1][2][4][5][6] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water (50 mg/mL) | [4][5][6] |

| Storage | -20°C | [1][5][6] |

| Purity | ≥99% (HPLC) | [2][4] |

Note: The compound is very hygroscopic and should be stored under an inert gas.[4]

Chemical Structure and Formula

The chemical structure of this compound is fundamental to its function as an enzyme substrate.

Molecular Formula: C₁₈H₁₃ClNNa₂O₅P[1][4][5][6][8]

The structure consists of a naphthol core, which is the basis for the chromogenic reaction. The phosphate group at the 3-position of the naphthol ring is the target for phosphatase enzymes. The carboxamide group links the naphthol moiety to a substituted phenyl ring, which influences the solubility and kinetic properties of the substrate. The disodium salt form enhances its water solubility.[9][10]

Caption: Chemical structure of this compound.

Mechanism of Action in Enzyme Histochemistry

The utility of Naphthol AS-TR phosphate in histochemistry is based on a two-step reaction: enzymatic hydrolysis followed by azo-coupling.

-

Enzymatic Hydrolysis: In the presence of acid or alkaline phosphatase, the phosphate group is cleaved from the Naphthol AS-TR phosphate molecule.[3] This reaction yields a highly reactive and insoluble naphthol derivative, Naphthol AS-TR.[11] The insolubility of this product is a critical feature, as it ensures that the subsequent color reaction is localized to the site of enzyme activity, preventing diffusion and resulting in sharp, well-defined staining.[11]

-

Azo-Coupling: The reaction medium also contains a diazonium salt, such as Fast Red TR.[11] The liberated Naphthol AS-TR immediately couples with this diazonium salt to form an intensely colored, insoluble azo dye.[3][11] The color of the final precipitate can vary depending on the specific diazonium salt used.

Caption: Mechanism of azo dye formation in histochemical staining.

Experimental Protocol: Alkaline Phosphatase Staining

This protocol provides a generalized procedure for the histochemical localization of alkaline phosphatase activity in tissue sections. Optimization may be required for specific tissues and applications.[12]

I. Materials and Reagents

-

This compound[12]

-

Fast Red TR salt (or other suitable diazonium salt)[11]

-

N,N-Dimethylformamide (DMF)[12]

-

0.1 M Tris buffer, pH 9.2[11]

-

Levamisole (optional, to inhibit endogenous alkaline phosphatase activity)[11]

-

Fixative (e.g., cold acetone, 4% paraformaldehyde)[12]

-

Phosphate Buffered Saline (PBS)[12]

-

Nuclear counterstain (e.g., Mayer's Hematoxylin)[12]

-

Aqueous mounting medium[12]

II. Procedure

-

Tissue Preparation:

-

Fixation:

-

Fix sections according to standard laboratory protocols (e.g., cold acetone for 10 minutes).

-

Wash thoroughly with PBS.

-

-

Preparation of Staining Solution (prepare fresh):

-

Substrate Stock Solution: Dissolve 5-10 mg of Naphthol AS-TR phosphate in 0.5 mL of DMF.[11][12]

-

Working Staining Solution: In a separate container, dissolve 50 mg of Fast Red TR salt in 50 mL of 0.1 M Tris buffer (pH 9.2).[11] If necessary, add levamisole to a final concentration of 1 mM to block endogenous alkaline phosphatase activity.[11]

-

Add the substrate stock solution to the buffer-diazonium salt solution and mix well. The final solution should be clear. Filter if necessary.[11]

-

-

Incubation:

-

Cover the tissue sections with the freshly prepared staining solution.

-

Incubate at 37°C for 15-60 minutes.[12] Monitor color development microscopically to avoid overstaining.

-

-

Post-Incubation Processing:

III. Expected Results

Sites of alkaline phosphatase activity will appear as a red to reddish-brown precipitate.

Caption: Experimental workflow for histochemical staining.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Staining | Inactive enzyme due to improper fixation or tissue handling. | Use fresh tissue and optimize fixation protocol. Avoid over-fixation.[12] |

| Incorrect pH of the buffer. | Prepare fresh buffer and verify the pH.[12] | |

| Inactive substrate or diazonium salt. | Use fresh reagents and store them properly.[12] | |

| High Background Staining | Incomplete washing after fixation. | Ensure thorough washing of sections.[12] |

| Spontaneous decomposition of the diazonium salt. | Prepare the staining solution immediately before use and filter it.[12] | |

| Crystalline Precipitate | The concentration of the diazonium salt is too high. | Reduce the concentration of the diazonium salt.[12] |

| The incubation temperature is too high. | Incubate at a lower temperature (e.g., room temperature or 37°C).[12] |

Beyond Histochemistry: Other Applications

While primarily known for its use in histochemistry, Naphthol AS-TR phosphate also finds applications in other areas:

-

Fluorogenic Substrate: The product of the enzymatic reaction, Naphthol AS-TR, is fluorescent, with excitation/emission spectra of 388/512 nm.[4] This property allows for the quantitative measurement of acid and alkaline phosphatase activity in solution-based assays.[4]

-

Immunoblotting and Dot Blotting: It can be used as a precipitating substrate for the detection of alkaline phosphatase-conjugated antibodies in immunoblotting and dot blot applications.[4]

-

Cancer Research: Naphthol AS-TR phosphate has been identified as an inhibitor of the cyclic-AMP response element-binding protein (CREB)-CREB binding protein (CBP) transcription factor complex, suggesting its potential as a therapeutic agent for lung cancer.[4][13]

Conclusion

This compound remains a cornerstone substrate for the detection and localization of phosphatase activity. Its reliability, versatility, and the well-characterized nature of its reaction mechanism make it an indispensable tool for researchers and diagnosticians. A thorough understanding of its properties and adherence to optimized protocols, as outlined in this guide, will ensure the generation of accurate and reproducible results in a wide range of scientific applications.

References

- 1. creative-enzymes.com [creative-enzymes.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. chemodex.com [chemodex.com]

- 5. Naphthol AS-TR phosphate = 99 HPLC, Bulk package 4264-93-1 [sigmaaldrich.com]

- 6. This compound - Yorlab [yorlab.co.uk]

- 7. This compound - Yorlab [yorlab.co.uk]

- 8. fluorogenic, ≥99% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. adipogen.com [adipogen.com]

Introduction: The Role of Naphthol AS-TR Phosphate in Bioscience Research

An In-Depth Technical Guide to the Synthesis and Purification of Naphthol AS-TR Phosphate for Research Applications

Naphthol AS-TR phosphate, with the chemical name 3-[(4-Chloro-o-tolyl)carbamoyl]-2-naphthylphosphoric acid, is a specialized chemical substrate indispensable for the histochemical and cytochemical localization of phosphatase enzymes.[1][2] Its primary utility in research is as a chromogenic substrate for detecting both acid and alkaline phosphatase activity directly within cells and tissues.[3] The core principle of its application lies in the enzymatic hydrolysis of the phosphate group by a phosphatase. This reaction releases an insoluble naphthol derivative, Naphthol AS-TR, which then couples with a diazonium salt (e.g., Fast Red TR) to form a distinctly colored, insoluble azo dye precisely at the site of enzyme activity.[3][4] This localized precipitation provides a high-resolution visual marker, enabling researchers to map the distribution and activity of key enzymes involved in numerous physiological and pathological processes. Beyond its foundational role in enzyme localization, Naphthol AS-TR phosphate has also been identified as a compound with potential anti-tumor properties, underscoring its relevance in broader biomedical research.[5]

Given its application in sensitive biological assays, the synthesis of Naphthol AS-TR phosphate and its subsequent purification to a high degree of purity are paramount. This guide provides a comprehensive, technically-grounded overview of the synthesis and purification processes, designed for researchers and drug development professionals who require a reliable, high-purity supply of this critical reagent.

Section 1: The Chemistry of Synthesis — Phosphorylation of Naphthol AS-TR

The synthesis of Naphthol AS-TR phosphate is achieved through the phosphorylation of its precursor, Naphthol AS-TR (N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide). This process involves the formation of a phosphate ester by reacting the hydroxyl group of the naphthol ring with a suitable phosphorylating agent.

Principle and Rationale

The central reaction is an electrophilic attack on the oxygen of the hydroxyl group of Naphthol AS-TR by a highly reactive phosphorus compound. Phosphorus oxychloride (POCl₃) is a commonly employed phosphorylating agent for this type of transformation due to its high reactivity. The reaction is conducted in the presence of a non-nucleophilic base, such as pyridine, which serves two critical functions:

-

Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. Pyridine neutralizes this acid, preventing it from protonating the starting material or participating in unwanted side reactions.

-

Catalyst: Pyridine can form a reactive intermediate with phosphorus oxychloride, which enhances the electrophilicity of the phosphorus atom, thereby facilitating the reaction.

The entire process must be carried out under anhydrous (dry) and inert conditions (e.g., under a nitrogen atmosphere) because phosphorus oxychloride reacts violently with water, which would quench the reagent and prevent the desired reaction.[4]

Key Reagents and Properties

All quantitative data for the synthesis and purification protocols are summarized in the table below for clarity and reproducibility.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Key Properties |

| Naphthol AS-TR | C₁₈H₁₄ClNO₂ | 311.76 | Starting Material | A hydroxylated aromatic amide. |

| Phosphorus Oxychloride | POCl₃ | 153.33 | Phosphorylating Agent | Colorless liquid, highly reactive with water. Corrosive. |

| Pyridine | C₅H₅N | 79.10 | Base / Solvent | Colorless liquid, acts as an acid scavenger and catalyst. |

| Naphthol AS-TR Phosphate | C₁₈H₁₅ClNO₅P | 391.74 | Final Product | White to slightly yellow powder.[1][2] |

Experimental Protocol: Synthesis of Naphthol AS-TR Phosphate

This protocol is a generalized procedure based on established chemical principles for phosphorylation and should be performed by trained personnel in a controlled laboratory environment.[4]

Materials:

-

Naphthol AS-TR

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or other suitable dry, inert solvent

-

Dilute Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

Flask Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet to ensure all moisture is removed. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Dissolution: Dissolve Naphthol AS-TR in anhydrous dichloromethane and anhydrous pyridine within the flask. Maintain a continuous nitrogen atmosphere. Causality: The inert atmosphere is crucial to prevent the highly reactive POCl₃ from being hydrolyzed by atmospheric moisture.

-

Cooling: Cool the solution to 0°C using an ice-salt bath. Efficient cooling is vital as the subsequent phosphorylation step is exothermic.[4]

-

Addition of Phosphorylating Agent: Add phosphorus oxychloride dropwise to the stirred solution via the dropping funnel over 30-60 minutes. The temperature must be carefully maintained at or below 5°C. Causality: Slow, dropwise addition prevents a rapid temperature increase, which could lead to uncontrolled side reactions and degradation of the product.

-

Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, followed by stirring at room temperature for an additional 12-24 hours.

-

Monitoring (Self-Validation): The reaction progress should be monitored periodically using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and very carefully quench the reaction by the slow, dropwise addition of cold water or crushed ice. This step hydrolyzes any remaining POCl₃. Caution: This is a highly exothermic and vigorous reaction that will produce HCl gas. This step must be performed in a well-ventilated fume hood.

-

Acidification and Precipitation: Transfer the mixture to a separatory funnel. After separation of the layers, acidify the aqueous layer with dilute hydrochloric acid. This protonates the phosphate group, causing the crude Naphthol AS-TR phosphate to precipitate out of the solution.[4]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any residual salts and acids.[4]

-

Drying: Dry the crude product under vacuum to remove residual water before proceeding to purification.

Section 2: Purification of Naphthol AS-TR Phosphate

The crude product obtained from the synthesis contains unreacted starting materials, byproducts, and salts. For its intended use in sensitive enzymatic assays, a high degree of purity is essential to ensure low background signal and prevent enzyme inhibition. Recrystallization is the most common and effective method for purifying solid organic compounds like Naphthol AS-TR phosphate.[4]

Methodology: Recrystallization

The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent mixture. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Experimental Protocol: Recrystallization

Materials:

-

Crude Naphthol AS-TR phosphate

-

Suitable solvent or solvent mixture (e.g., ethanol/water, acetone/water)

-

Activated carbon (optional, for decolorization)

-

Filtration apparatus (Büchner funnel, filter paper, Erlenmeyer flasks)

Procedure:

-

Solvent Selection: Begin by determining the optimal solvent system. Test small amounts of the crude product in various solvents. An ethanol/water or acetone/water mixture is often a good starting point.

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to dissolve it completely upon heating and gentle swirling.

-

Decolorization (Optional): If the solution is highly colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and heat for a few minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

-

Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a pre-warmed flask. This step removes insoluble impurities and the activated carbon (if used). Causality: Performing this step quickly and with pre-warmed equipment prevents the product from crystallizing prematurely on the filter paper.

-

Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a fine, white to off-white crystalline powder.[1]

Section 3: Characterization and Quality Control

After purification, it is imperative to validate the identity, structure, and purity of the synthesized Naphthol AS-TR phosphate. This ensures that the material is suitable for its intended research application and that experimental results will be reliable and reproducible.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. A successful synthesis and purification should yield a product with a purity of ≥95%, and often ≥99%, as determined by the peak area in the chromatogram.[1][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the presence of aromatic and alkyl protons consistent with the Naphthol AS-TR backbone.

-

³¹P NMR: Provides definitive evidence of phosphorylation, showing a characteristic signal for the phosphate group.

-

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the P-O and P=O stretches of the phosphate ester, as well as the amide C=O and N-H bonds.

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound (391.74 g/mol ), verifying that the desired molecule has been synthesized.[1][2]

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling Naphthol AS-TR phosphate and the reagents used in its synthesis.

-

Safety Information: Naphthol AS-TR phosphate is classified as an irritant to the eyes and skin and may cause respiratory tract irritation.[2] Reagents like phosphorus oxychloride are highly corrosive and reactive. All work should be conducted in a chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. A dust mask is recommended when handling the powdered form of the compound.[2]

-

Storage Conditions: Naphthol AS-TR phosphate should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at low temperatures, such as -20°C or below 0°C, is recommended.[1][2][6]

Conclusion

The synthesis and purification of Naphthol AS-TR phosphate is a multi-step process that requires careful attention to reaction conditions, particularly the exclusion of water. The phosphorylation of Naphthol AS-TR followed by a meticulous recrystallization procedure can yield a high-purity product suitable for the most sensitive biochemical and histochemical assays. By understanding the chemical principles behind each step and implementing rigorous quality control measures, researchers can confidently produce this valuable reagent for their work in mapping the intricate landscape of enzyme activity in biological systems.

References

Methodological & Application

Visualizing Phosphatase Activity: A Detailed Guide to Naphthol AS-TR Phosphate Histochemical Staining

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and in-depth understanding of the Naphthol AS-TR phosphate histochemical staining method. This technique is a cornerstone for the precise localization of acid and alkaline phosphatase activity within cells and tissues, offering critical insights into various physiological and pathological states.[1][2]

The principle of this method is elegant in its simplicity and effectiveness. It relies on a simultaneous azo-coupling reaction.[1][3] Endogenous phosphatase enzymes within the tissue specimen cleave the phosphate group from the Naphthol AS-TR phosphate substrate. This enzymatic action releases an insoluble naphthol derivative.[1][3] This derivative then immediately couples with a diazonium salt present in the incubation medium, forming a highly colored, insoluble azo dye precipitate at the precise location of enzyme activity.[1][3] This localized color deposit allows for sharp, microscopic visualization of phosphatase distribution.[3]

The Science Behind the Stain: Understanding the Mechanism

The Naphthol AS-TR phosphate method is a classic example of enzyme histochemistry, where the enzyme's function directly generates a visible signal. The process can be broken down into two key chemical steps:

-

Enzymatic Hydrolysis: At an optimal pH, the target phosphatase enzyme hydrolyzes the Naphthol AS-TR phosphate substrate. This reaction liberates the phosphate group and forms an insoluble naphthol derivative, Naphthol AS-TR. The insolubility of this intermediate is crucial for preventing diffusion and ensuring sharp localization of the final signal.[3]

-

Azo Coupling: The liberated Naphthol AS-TR immediately reacts with a diazonium salt, such as Fast Red TR or a hexazonium salt, which is included in the incubation buffer.[1] This electrophilic aromatic substitution reaction forms a stable, brightly colored azo dye.[4] The resulting precipitate is insoluble in aqueous solutions, marking the site of enzyme activity with a distinct color.[1][3]

Below is a diagram illustrating the core reaction mechanism.

Key Reagents and Their Roles

A successful staining outcome hinges on the correct preparation and use of several key reagents. The following table summarizes the critical components and their typical working parameters.

| Reagent | Typical Concentration Range | Key Considerations |

| Naphthol AS-TR Phosphate | 0.1 - 0.5 mg/mL | The primary substrate. Must be dissolved in an organic solvent like DMF or DMSO before adding to the aqueous buffer to prevent precipitation.[2][5] |

| Diazonium Salt (e.g., Fast Red TR, Hexazonium Pararosaniline) | 0.5 - 1.0 mg/mL | The coupling agent that forms the colored precipitate. Should be prepared fresh and protected from light to maintain reactivity.[2] |

| Buffer Solution | 0.1 M | The choice of buffer and its pH are critical for optimal enzyme activity. Acetate or citrate buffers (pH 4.5-6.0) are used for acid phosphatase,[2] while Tris-HCl buffer (pH 9.0-9.2) is used for alkaline phosphatase.[1][6] |

| Fixative | Varies (e.g., Cold Acetone, 4% Paraformaldehyde) | Fixation preserves tissue morphology but can reduce enzyme activity. Cold acetone is often preferred for frozen sections as it minimizes enzyme inactivation.[1][7] For paraffin-embedded sections, fixation time in formalin-based fixatives should be minimized.[2] |

| Aqueous Mounting Medium | N/A | Essential for preserving the final azo dye precipitate, which is often soluble in organic solvents like alcohol and xylene.[3][8] |

Detailed Protocol for Acid Phosphatase Staining in Frozen Tissue Sections

This protocol is optimized for the detection of lysosomal acid phosphatase activity in snap-frozen tissue.

Materials

-

Snap-frozen tissue blocks

-

Cryostat

-

Microscope slides

-

Coplin jars or staining dishes

-

Fixative: Cold acetone (-20°C)

-

Buffer: 0.1 M Acetate buffer, pH 5.0

-

Substrate Stock Solution: Naphthol AS-TR phosphate dissolved in N,N-Dimethylformamide (DMF)

-

Coupling Agent: Hexazonium pararosaniline solution (prepared fresh) or Fast Red TR salt

-

Optional Counterstain: Methyl Green

-

Aqueous mounting medium

Step-by-Step Methodology

-

Sectioning: Using a cryostat, cut frozen tissue sections at a thickness of 5-10 µm and mount them on pre-cleaned microscope slides.

-

Fixation: Immerse the slides in cold acetone for 5-10 minutes at -20°C.[1][7] This step is crucial for preserving both the tissue architecture and the enzymatic activity. Allow the slides to air dry for 10-20 minutes.

-

Preparation of Incubation Medium (Prepare Fresh):

-

Substrate Stock Solution: Dissolve 10 mg of Naphthol AS-TR phosphate in 1 mL of DMF.[1]

-

Hexazonium Pararosaniline Preparation (if used):

-